molecular formula C8H6N4O B2661642 3-Formyl-1-methylimidazo[1,2-b]pyrazole-7-carbonitrile CAS No. 2243515-37-7

3-Formyl-1-methylimidazo[1,2-b]pyrazole-7-carbonitrile

Cat. No.: B2661642
CAS No.: 2243515-37-7
M. Wt: 174.163
InChI Key: OTVDIYADSJRMLY-UHFFFAOYSA-N
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Description

3-Formyl-1-methylimidazo[1,2-b]pyrazole-7-carbonitrile is a complex heterocyclic compound that has garnered interest due to its unique structural properties and potential applications in various scientific fields. This compound features an imidazo[1,2-b]pyrazole core, which is known for its stability and versatility in chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Formyl-1-methylimidazo[1,2-b]pyrazole-7-carbonitrile typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate precursors under controlled conditions to form the imidazo[1,2-b]pyrazole ring. The formyl and nitrile groups are then introduced through subsequent reactions.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of catalysts and specific reaction conditions to facilitate the formation of the desired product while minimizing by-products.

Chemical Reactions Analysis

Types of Reactions

3-Formyl-1-methylimidazo[1,2-b]pyrazole-7-carbonitrile undergoes various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid under strong oxidizing conditions.

    Reduction: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the formyl and nitrile positions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride or hydrogenation over a palladium catalyst.

    Substitution: Nucleophiles such as amines or alcohols in the presence of a base.

Major Products Formed

    Oxidation: 3-Carboxy-1-methylimidazo[1,2-b]pyrazole-7-carbonitrile.

    Reduction: 3-Formyl-1-methylimidazo[1,2-b]pyrazole-7-amine.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-Formyl-1-methylimidazo[1,2-b]pyrazole-7-carbonitrile has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for drug development due to its unique structural features.

    Industry: Utilized in the development of new materials with specific properties, such as catalysts or sensors.

Mechanism of Action

The mechanism of action of 3-Formyl-1-methylimidazo[1,2-b]pyrazole-7-carbonitrile involves its interaction with specific molecular targets. The formyl and nitrile groups can form covalent bonds with nucleophilic sites on proteins or other biomolecules, potentially altering their function. This interaction can modulate various biochemical pathways, leading to the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    1-Methylimidazo[1,2-b]pyrazole-7-carbonitrile: Lacks the formyl group, which may reduce its reactivity.

    3-Formylimidazo[1,2-b]pyrazole-7-carbonitrile: Lacks the methyl group, which may affect its solubility and stability.

    3-Formyl-1-methylimidazo[1,2-b]pyrazole: Lacks the nitrile group, which may alter its chemical properties and reactivity.

Uniqueness

3-Formyl-1-methylimidazo[1,2-b]pyrazole-7-carbonitrile is unique due to the presence of both formyl and nitrile groups, which confer distinct reactivity and potential for diverse applications. Its structural features make it a valuable compound for research and development in various scientific fields.

Properties

IUPAC Name

3-formyl-1-methylimidazo[1,2-b]pyrazole-7-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6N4O/c1-11-4-7(5-13)12-8(11)6(2-9)3-10-12/h3-5H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTVDIYADSJRMLY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(N2C1=C(C=N2)C#N)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6N4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

174.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2243515-37-7
Record name 3-formyl-1-methyl-1H-pyrazolo[1,5-a]imidazole-7-carbonitrile
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